molecular formula C7H12O3 B153550 Tetrahydropyranyl-4-acetic acid CAS No. 85064-61-5

Tetrahydropyranyl-4-acetic acid

Cat. No.: B153550
CAS No.: 85064-61-5
M. Wt: 144.17 g/mol
InChI Key: PBXYNWPYMVWJAH-UHFFFAOYSA-N
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Description

Tetrahydropyranyl-4-acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by a tetrahydropyran ring attached to an acetic acid moiety. This compound is known for its white to light yellow crystalline appearance and has a melting point of 48-50°C . It is used in various chemical reactions and has applications in multiple scientific fields.

Scientific Research Applications

Tetrahydropyranyl-4-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Tetrahydropyranyl (Thp) is recognized as a useful protecting group for alcohols in organic synthesis. It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, it confers good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation .

Safety and Hazards

Tetrahydropyranyl-4-acetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropyranyl-4-acetic acid can be synthesized from ethyl tetrahydropyran-4-yl-acetate. The synthesis involves the hydrolysis of the ester group to yield the corresponding carboxylic acid . The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale hydrolysis reactors where ethyl tetrahydropyran-4-yl-acetate is treated with an acid or base under controlled temperature and pressure conditions to ensure complete conversion to the desired product .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropyranyl-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Tetrahydropyranyl-4-acetic acid is unique due to its specific structure, which combines a tetrahydropyran ring with an acetic acid moiety. This combination provides distinct chemical properties, such as its ability to act as a protecting group for alcohols. Similar compounds, while also containing the tetrahydropyran ring, have different functional groups that confer different reactivity and applications .

Properties

IUPAC Name

2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXYNWPYMVWJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378565
Record name Tetrahydropyranyl-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85064-61-5
Record name Tetrahydropyranyl-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

20 ml of methanol, 10 ml of water and 1 g of sodium hydroxide were added to 0.9 g of ethyl 4-tetrahydropyranylacetate and agitated at 80° C. for 1 hour. The solvent was removed by distillation, to which water was added. After washing with ethyl acetate, a hydrochloric acid aqueous solution was added to the resultant aqueous phase to an extent of pH of 3, followed by extraction with chloroform under salting-out conditions and drying with anhydrous magnesium sulfate. This was removed by filtration and the solvent was distilled off, thereby obtaining 0.87 g of a crude intended compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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